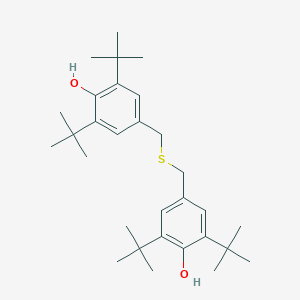

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

描述

属性

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFARPRXWMDFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167286 | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-93-5 | |

| Record name | 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanism of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol)

Introduction: A Multifunctional Approach to Stabilization

In the realm of polymer degradation, fuel stabilization, and lubrication, the prevention of oxidative damage is paramount. Oxidative processes, driven by ubiquitous free radicals and peroxides, lead to the deterioration of material properties, reduced shelf-life, and compromised performance. Hindered phenolic antioxidants have long been a cornerstone of stabilization strategies, valued for their ability to intercept and neutralize chain-propagating free radicals.[1][2] Among these, α,α'-Thiobis(2,6-di-tert-butyl-p-cresol), a molecule integrating two sterically hindered phenolic moieties via a flexible thioether bridge, represents a sophisticated, multifunctional approach to antioxidant protection.

This technical guide provides an in-depth exploration of the core antioxidant mechanisms of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol). We will dissect its dual-action capabilities—radical scavenging and peroxide decomposition—elucidate the synergistic interplay between its phenolic and sulfur components, and provide detailed experimental protocols for quantifying its efficacy. This document is intended for researchers, chemists, and formulation scientists engaged in the development and application of advanced stabilization systems.

Core Antioxidant Mechanisms: A Dual-Pronged Defense

The efficacy of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) stems from its ability to combat oxidative degradation on two critical fronts: neutralizing chain-carrying peroxyl radicals (primary antioxidant action) and decomposing hydroperoxides, which are potent sources of new radicals (secondary antioxidant action).[3]

Primary Antioxidant Action: Radical Scavenging via Hydrogen Atom Transfer (HAT)

The primary defense mechanism is initiated by the sterically hindered phenolic groups.[4] The bulky tert-butyl groups positioned ortho to the hydroxyl group serve two crucial functions: they enhance the stability of the resulting phenoxyl radical and they increase the molecule's solubility in nonpolar, organic matrices like polymers and oils.[5][6]

The core reaction is a Hydrogen Atom Transfer (HAT) process. The phenolic hydroxyl group donates its hydrogen atom to a reactive peroxyl radical (ROO•), effectively terminating the radical chain reaction.[7][8] This process transforms the highly reactive peroxyl radical into a more stable hydroperoxide (ROOH) and generates a resonance-stabilized phenoxyl radical from the antioxidant molecule.

The resulting phenoxyl radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the tert-butyl groups. This stability prevents the phenoxyl radical from initiating new oxidation chains, a critical feature of effective phenolic antioxidants.

Secondary Antioxidant Action: Peroxide Decomposition by the Thioether Bridge

While radical scavenging is crucial, the hydroperoxides (ROOH) formed during this process can undergo thermal or metal-catalyzed decomposition to generate new, highly reactive radicals (RO• and •OH), re-initiating the oxidative cycle.[3] This is where the thioether (-S-) bridge in α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) plays its vital secondary role.

Thioethers are known as effective hydroperoxide decomposers. They react with hydroperoxides in a non-radical, ionic mechanism to convert them into stable, non-radical products, primarily alcohols.[9] In this process, the sulfur atom is progressively oxidized, typically to a sulfoxide and then potentially to a sulfone.

This secondary mechanism is critical for long-term stability, as it removes the latent radical threat posed by hydroperoxide accumulation, a function that simple hindered phenols like BHT (Butylated Hydroxytoluene) do not perform.

The Synergistic Mechanism: More Than the Sum of its Parts

The true elegance of the α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) structure lies in the synergistic cooperation between the phenolic hydroxyl groups and the thioether bridge. This synergy enhances the overall antioxidant performance beyond what would be expected from a simple mixture of a phenol and a sulfide.

The mechanism of this synergy is multifaceted:

-

Stabilization of the Phenoxyl Radical: After the initial HAT event, the phenoxyl radical is formed. The neighboring thioether can participate in stabilizing this radical, potentially through intramolecular interactions.

-

Regeneration and Further Reactions: There is evidence to suggest that sulfur-containing compounds can interact with phenoxyl radicals. While direct regeneration of the phenol is one possibility, it is also likely that the sulfur center undergoes oxidation. The oxidized sulfur species, such as sulfoxides, can themselves possess radical scavenging activity.[10]

-

Formation of Stable End Products: The ultimate fate of the antioxidant involves the oxidation of both the phenolic and thioether moieties. The phenolic part can lead to the formation of quinone-type structures, such as stilbenequinones, through the coupling of phenoxyl radicals. The thioether bridge is oxidized to sulfoxide and sulfone derivatives. The combination of these reactions leads to a cascade of transformations that effectively consume multiple radical and peroxide species, ultimately forming complex, stable, non-radical products.

Experimental Evaluation of Antioxidant Efficacy

To quantify the antioxidant capacity of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) and compare it with other stabilizers, standardized in vitro assays are employed. Given its lipophilic nature, assays must be adapted for non-aqueous or mixed-solvent systems. The DPPH and ABTS assays are two of the most common and reliable methods.

Data Presentation: Comparative Antioxidant Activity

The efficacy of an antioxidant is often expressed as its IC50 value (the concentration required to scavenge 50% of the initial radicals), where a lower value indicates higher potency. While direct comparative data for α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) is sparse in public literature, we can compare the activity of its parent compound, BHT, to provide context. The dual-functionality of the thiobisphenol is expected to confer superior long-term and high-temperature stability compared to BHT.

| Antioxidant | Assay | IC50 Range (µg/mL) | Key Observations |

| BHT | DPPH | 23 - 202.35[6] | A widely used benchmark for primary radical scavenging. |

| α,α'-Thiobis(...) | DPPH / ABTS | Expected to be potent | Combines radical scavenging with peroxide decomposition for synergistic protection. |

Note: IC50 values are highly dependent on specific experimental conditions (solvent, reaction time, etc.). The provided range for BHT reflects values from multiple studies.[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay for Lipophilic Compounds

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[5]

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol). Store this solution in the dark.

-

-

Sample Preparation:

-

Prepare a stock solution of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) in the same solvent.

-

Create a series of dilutions from the stock solution to cover a range of concentrations.

-

Prepare a similar dilution series for a standard antioxidant (e.g., BHT or Trolox).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 100 µL of the DPPH solution.

-

Add 100 µL of the various concentrations of the sample or standard solutions to their respective wells.

-

For the control (blank), add 100 µL of the solvent instead of the antioxidant solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

-

Plot the % Inhibition against the concentration of the antioxidant.

-

Determine the IC50 value from the resulting curve (the concentration that yields 50% inhibition).

-

Experimental Protocol: ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+). It is adaptable to both hydrophilic and lipophilic compounds.[11]

Methodology:

-

Reagent Preparation (ABTS•+ Stock Solution):

-

Prepare a 7 mM aqueous solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

-

-

Working Solution Preparation:

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare stock solutions and a dilution series of the test compound and a standard (e.g., Trolox) in the same solvent used for the working solution.

-

-

Assay Procedure (96-well plate format):

-

Add 200 µL of the ABTS•+ working solution to each well.

-

Add 20 µL of the sample or standard dilutions to their respective wells.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described in the DPPH protocol.

-

Determine the IC50 value from the concentration-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Conclusion: A Superior Strategy for Material Protection

α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) exemplifies an advanced antioxidant design. By integrating two distinct but complementary chemical moieties into a single molecule, it provides a robust, dual-action mechanism for mitigating oxidative degradation. Its ability to act as both a primary radical scavenger and a secondary peroxide decomposer results in a synergistic effect that offers superior protection compared to single-function antioxidants. The methodologies outlined in this guide provide a framework for quantifying this enhanced efficacy and for the rational design of next-generation stabilization systems for a wide array of industrial applications.

References

-

Nikolic, J. et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

- Google Patents. (n.d.). CN104342228A - Antioxidant composition and use thereof.

-

MDPI. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. [Link]

-

Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides. [Link]

-

PubMed. (2022). Changes in phenolic compounds production as a defensive mechanism against hydrogen sulfide pollution in Scrophularia striata. [Link]

-

Chinaplas 2026. (n.d.). Antioxidant 4426 | Plastics and Rubber Product. [Link]

-

David Publishing. (n.d.). Synthesis and Free-Radical Thiilation (Addition of Thiophenols) of Unsaturated Cyclic Acetals. [Link]

-

National Institutes of Health. (n.d.). Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. [Link]

-

PubMed. (n.d.). Direct Evidence for Base-Mediated Decomposition of Alkyl Hydroperoxides (ROOH) in the Gas Phase. [Link]

-

National Institutes of Health. (2023). The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight. [Link]

-

PubMed. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. [Link]

-

National Institutes of Health. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]

-

ResearchGate. (2015). Combined inhibitory effect of sulfur-containing phenol SO-4 with natural and synthetic antioxidants in the oxidation of methyl oleate. [Link]

-

Chemtel. (n.d.). Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. [Link]

-

MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

-

National Institutes of Health. (n.d.). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. [Link]

-

PubMed. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. [Link]

-

National Institutes of Health. (n.d.). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]

-

ResearchGate. (n.d.). Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. [Link]

-

David Publishing Company. (n.d.). Synthesis and Free-Radical Thiilation (Addition of Thiophenols) of Unsaturated Cyclic Acetals. [Link]

-

ResearchGate. (2022). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. [Link]

-

PubMed. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. [Link]

-

National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

-

ResearchGate. (2001). Reaction of 4,4'-Dithiobis(2,6-di-tert-butylphenol) with Sulfur Containing Its Polymeric Modification. [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

-

ResearchGate. (2009). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. CN104342228A - Antioxidant composition and use thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Synergy between Glutathione and Phenols—Phenolic Antioxidants Repair Glutathione: Closing the Virtuous Circle—A Theoretical Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol), a sterically hindered phenolic antioxidant. This document is structured to provide researchers, chemists, and material scientists with both the theoretical underpinnings and practical, field-proven protocols for its preparation and validation. We will explore a robust synthetic pathway, elucidate the rationale behind key experimental parameters, and detail a suite of analytical techniques required for unambiguous structural confirmation and purity assessment. The methodologies are designed to be self-validating, ensuring reproducibility and reliability for professionals in industrial R&D and academia.

Section 1: Introduction and Significance

α,α'-Thiobis(2,6-di-tert-butyl-p-cresol), systematically named 4,4'-[Sulfanediylbis(methylene)]bis(2,6-di-tert-butylphenol), is a high-molecular-weight phenolic antioxidant. Its structure is characterized by two 2,6-di-tert-butylphenol units linked by a flexible thioether-methylene bridge. This unique architecture confers exceptional efficacy in stabilizing organic materials against thermo-oxidative degradation.

Chemical Identity:

-

Systematic Name: 4,4'-[Sulfanediylbis(methylene)]bis(2,6-di-tert-butylphenol)

-

Common Synonyms: Bis(3,5-di-t-butyl-4-hydroxybenzyl) sulfide

-

Molecular Weight: 470.76 g/mol [1]

The core function of this molecule lies in its ability to act as a radical scavenger. Oxidative degradation of polymers, lubricants, and other organic materials proceeds via a free-radical chain reaction. The phenolic hydroxyl (-OH) group in α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) can donate a hydrogen atom to terminate propagating radicals (such as alkyl or peroxy radicals), thereby interrupting the degradation cycle.[4]

The two bulky tert-butyl groups flanking the hydroxyl group are critical to its function. They provide significant steric hindrance, which serves two primary purposes:

-

Stabilization: The steric shield protects the resultant phenoxy radical, preventing it from participating in further chain-propagating reactions and enhancing its stability.

-

Selectivity: It ensures that the hydroxyl group remains accessible to small, reactive radicals while preventing it from undergoing undesirable side reactions with larger molecules.

This combination of a reactive hydroxyl group and a sterically hindered phenolic ring makes it a highly effective and persistent antioxidant, particularly in high-temperature applications where lower molecular weight antioxidants might volatilize.[5]

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) is most effectively achieved through the condensation of two equivalents of a reactive benzyl intermediate with a sulfide source. The following two-step pathway, starting from the readily available 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is a reliable and scalable method.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target antioxidant.

PART 1: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (Intermediate)

Principle: This step involves the selective reduction of the aldehyde functional group of the starting material to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes over other functional groups that might be present. The reaction is typically performed in an alcoholic solvent.[6]

Detailed Experimental Protocol:

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-di-tert-butyl-4-hydroxybenzaldehyde (10.0 g, 42.7 mmol).

-

Solvent & Base Addition: Add absolute ethanol (100 mL) to dissolve the aldehyde. To this solution, add sodium bicarbonate (NaHCO₃, 4.3 g, 51.2 mmol).

-

Causality: Sodium bicarbonate is added as a mild base to buffer the reaction mixture, preventing side reactions that can occur under acidic or strongly basic conditions during the reduction.

-

-

Reductant Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Add sodium borohydride (NaBH₄, 1.9 g, 50.2 mmol) portion-wise over 20 minutes.

-

Causality: The portion-wise addition at low temperature is a critical safety and control measure. It manages the exothermic reaction and prevents the uncontrolled evolution of hydrogen gas.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is neutral (~7).

-

Extraction & Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) and ethyl acetate (100 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. The product, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, is obtained as a pale-yellow solid and is typically of sufficient purity for the next step.[6]

PART 2: Synthesis of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol)

Principle: This step is a nucleophilic substitution reaction where the hydroxyl group of the benzyl alcohol intermediate is displaced by a sulfide nucleophile. Sodium sulfide nonahydrate (Na₂S·9H₂O) serves as an effective and economical sulfur source.

Detailed Experimental Protocol:

-

Vessel Preparation: In a 250 mL round-bottom flask, dissolve the crude 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (from the previous step, ~42.7 mmol theoretical) in ethanol (120 mL).

-

Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 5.6 g, 23.3 mmol, ~0.55 equivalents) in a small amount of deionized water (20 mL).

-

Causality: Using approximately half a molar equivalent of the sulfide source ensures that it acts as the limiting reagent to link two molecules of the benzyl alcohol intermediate.

-

-

Reaction: Add the sodium sulfide solution to the stirred solution of the benzyl alcohol. Heat the mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfide and the phenolic product.

-

Precipitation & Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. The product will precipitate as a white or off-white solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or heptane, to yield pure α,α'-Thiobis(2,6-di-tert-butyl-p-cresol).

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Section 3: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow Diagram

Caption: A logical workflow for the comprehensive characterization of the final product.

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is used to determine the purity of the final compound. The nonpolar nature of the molecule allows it to be retained on a C18 column, and it is eluted with a polar mobile phase. Purity is assessed by the area percentage of the main product peak.

Detailed Protocol:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 90:10 v/v). For MS compatibility, 0.1% formic acid can be added.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the synthesized product in 10 mL of acetonitrile.

-

Acceptance Criteria: A pure sample should exhibit a single major peak with >99% peak area.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are the most powerful techniques for structural elucidation. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.[7][8] The expected spectrum is symmetrical.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 | s | 4H | Aromatic protons (Ar-H ) |

| ~5.15 | s | 2H | Phenolic hydroxyl (-OH ) |

| ~3.65 | s | 4H | Methylene bridge (-CH₂-S-CH₂-) |

| ~1.45 | s | 36H | tert-butyl protons (-C(CH₃ )₃) |

Expected ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152.5 | Ar-C -OH |

| ~136.0 | Ar-C -C(CH₃)₃ |

| ~128.0 | Ar-C -CH₂ |

| ~125.0 | Ar-CH |

| ~35.0 | Methylene bridge (-C H₂-S-C H₂-) |

| ~34.5 | -C (CH₃)₃ |

| ~30.5 | -C(C H₃)₃ |

Method 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[8][9]

Expected FT-IR Data (KBr Pellet or ATR):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3650 | O-H Stretch (sharp) | Sterically hindered phenol |

| 2950 - 3000 | C-H Stretch | Aliphatic (tert-butyl, methylene) |

| ~1600, ~1480 | C=C Stretch | Aromatic ring |

| ~1440 | C-H Bend | Methylene (-CH₂-) |

| ~1240 | C-O Stretch | Phenolic C-O |

Method 4: Mass Spectrometry (MS)

Principle: Mass spectrometry confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Data (ESI-MS):

-

Calculated Exact Mass: 470.32 g/mol

-

Observed Ion [M-H]⁻: m/z ≈ 469.31

-

Observed Ion [M+Na]⁺: m/z ≈ 493.30

Section 4: Summary of Characterization Data

This table consolidates the key analytical data points for a validated sample of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol).

| Parameter | Expected Value | Technique |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | ~130-134 °C | Melting Point Apparatus |

| Purity | >99% | HPLC |

| ¹H NMR (CDCl₃) | δ 7.10 (s, 4H), 5.15 (s, 2H), 3.65 (s, 4H), 1.45 (s, 36H) | 400 MHz NMR |

| Molecular Ion [M-H]⁻ | m/z ≈ 469.31 | ESI-MS |

| FT-IR (O-H stretch) | ~3630 cm⁻¹ (sharp) | FT-IR |

Section 5: Conclusion

This guide has detailed a reliable and well-characterized synthetic route for producing high-purity α,α'-Thiobis(2,6-di-tert-butyl-p-cresol). By following the step-by-step protocols and understanding the causality behind the experimental choices, researchers can confidently prepare this important antioxidant. The comprehensive suite of analytical methods described provides a robust framework for quality control, ensuring the final product meets the stringent identity and purity requirements for its application in materials science and industrial chemistry.

References

-

ResearchGate. (n.d.). FT‐IR spectra of the synthetic hindered phenol antioxidant. Retrieved from [Link]

-

Akhmadullin, R. M., et al. (2015). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of hindered phenolic antioxidants. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the synthetic hindered phenol antioxidant. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. National Institutes of Health. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Search Results. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). Retrieved from [Link]

-

ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. BIS(3,5-DI-T-BUTYL-4-HYDROXYBENZYL) SULFIDE | 1620-93-5 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) CAS number 1620-93-5"

An In-Depth Technical Guide to α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) (CAS: 1620-93-5): Properties, Mechanisms, and Research Applications

Abstract

This technical guide provides a comprehensive overview of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol), CAS number 1620-93-5, a high-performance, dual-function phenolic antioxidant. The document delves into its fundamental chemical identity, physicochemical properties, and the synergistic mechanisms that underpin its potent stabilizing effects. We will explore its primary role as a free-radical scavenger, mediated by its sterically hindered phenolic moieties, and its secondary function as a hydroperoxide decomposer, facilitated by its unique thioether linkage. This guide details a representative analytical workflow for its characterization by High-Performance Liquid Chromatography (HPLC). While its principal applications are in the industrial stabilization of polymers and lubricants, this paper also examines its relevance and potential utility within a research and drug development context, particularly in formulation science and as a reference standard in toxicological studies. Finally, a thorough review of its safety, handling, and toxicological profile is presented to ensure its responsible use in a professional laboratory setting.

Chemical Identity and Physicochemical Properties

α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) is a sterically hindered phenolic antioxidant. Its structure consists of two 2,6-di-tert-butyl-p-cresol units linked by a sulfur atom via methylene bridges. This configuration is responsible for its high efficacy and stability.[1]

Key Identifiers and Synonyms:

-

Molecular Weight: 470.75 g/mol [3]

-

IUPAC Name: 4,4'-[Thiobis(methylene)]bis(2,6-di-tert-butylphenol)[2]

-

Common Synonyms: Bis(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide[1][3]

The compound's physical and chemical characteristics make it highly suitable for applications requiring thermal stability and solubility in organic media.[1]

| Property | Value | Reference |

| Appearance | White solid / crystalline powder | [5] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point (Predicted) | 502.8 ± 45.0 °C | [3] |

| Density (Predicted) | 1.022 ± 0.06 g/cm³ | [3] |

| Water Solubility | Low / Insoluble | [1] |

| Organic Solvent Solubility | Soluble | [1] |

The Antioxidant Mechanism of Action: A Dual-Function Stabilizer

The exceptional efficacy of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) stems from its ability to inhibit oxidation through two distinct, synergistic pathways. This dual functionality allows it to interrupt the auto-oxidation cycle at two critical points: the initial propagation step and the proliferation of chain-initiating species.

Pillar 1: Primary Antioxidant Action (Free Radical Scavenging)

The primary antioxidant mechanism is characteristic of hindered phenols. The hydroxyl (-OH) group on each phenolic ring can donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), which are the key propagators of the oxidative chain reaction. This process terminates the radical chain, preventing further degradation of the substrate material.[6][7] The bulky tert-butyl groups at the ortho positions sterically hinder the resulting phenoxyl radical, making it exceptionally stable and unlikely to initiate new radical chains.[6]

Caption: Primary antioxidant mechanism via hydrogen atom donation.

Pillar 2: Secondary Antioxidant Action (Hydroperoxide Decomposition)

Unlike simple phenolic antioxidants, the thioether (-S-) bridge in α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) provides a secondary, non-radical mechanism of stabilization.[6] Hydroperoxides (ROOH), which are formed during the primary oxidation cycle, are thermally and photolytically unstable and can decompose into new, highly reactive radicals (e.g., RO• and •OH), initiating new oxidative chains. The sulfur atom in the thioether linkage can attack the hydroperoxide, decomposing it into stable, non-radical products, such as alcohols (ROH).[6] This preemptive removal of potential radical initiators significantly enhances the long-term stability of the material.

Caption: Secondary antioxidant mechanism via hydroperoxide decomposition.

Synthesis and Characterization

While detailed proprietary synthesis methods may vary, a general and logical pathway for the formation of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) involves the condensation of two molecules of a 2,6-di-tert-butyl-p-cresol derivative with a sulfur source. A plausible approach involves the reaction of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol with a sulfide, such as sodium sulfide, under appropriate conditions to form the thioether linkage. The precursor itself is synthesized via the Friedel-Crafts alkylation of p-cresol with isobutylene.[7][8]

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol: Analytical Characterization by RP-HPLC

For quality control, purity assessment, or pharmacokinetic studies, the compound can be analyzed using a straightforward reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method.[2]

Objective: To separate and quantify α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) from potential impurities.

Instrumentation and Materials:

-

HPLC system with UV detector

-

Newcrom R1 column (or equivalent C18 column)

-

Mobile Phase A: Acetonitrile (MeCN)

-

Mobile Phase B: Water

-

Mobile Phase Modifier: Phosphoric Acid (For MS compatibility, substitute with 0.1% Formic Acid)

-

Sample: Compound dissolved in a suitable organic solvent (e.g., MeCN)

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile, Water, and Phosphoric Acid in an appropriate ratio (e.g., 80:20:0.1 v/v/v). The exact ratio may require optimization. Degas the mobile phase thoroughly.

-

System Equilibration: Equilibrate the HPLC system and column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in the mobile phase or Acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a defined volume (e.g., 10 µL) of the prepared sample onto the column.

-

Chromatographic Run: Run the separation under isocratic conditions.

-

Detection: Monitor the eluent using a UV detector at a wavelength where the compound exhibits strong absorbance (typically determined via a UV scan).

-

Data Analysis: Integrate the peak corresponding to α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) to determine its retention time and peak area for quantification.

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18, 5 µm) |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min (typical, requires optimization) |

| Detection | UV Absorbance |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Applications in Research and Development

While the primary market for this compound is industrial, its well-defined antioxidant properties make it a valuable tool for scientific research, including in fields relevant to drug development.

Industrial Benchmark: A Stabilizer for Polymers and Lubricants

The compound is widely used to enhance the durability and performance of polymers (e.g., polyolefins), rubbers, and lubricants.[1] It protects these materials from oxidative stress during high-temperature processing and throughout their service life, preventing degradation and preserving critical physical properties.[1]

Relevance in a Research Context

-

Formulation Science: For drug development professionals, oxidative degradation is a major challenge affecting the stability and shelf-life of active pharmaceutical ingredients (APIs) and formulations. α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) can serve as a model antioxidant or a potential excipient (pending regulatory approval) for stabilizing oxygen-sensitive small molecules, lipids, or other components in preclinical and research formulations. Its high efficacy and solubility in non-aqueous systems are particularly advantageous.

-

Toxicological Research: The widespread use of phenolic antioxidants necessitates an understanding of their environmental fate and potential biological effects. This compound can be used as a reference standard in environmental toxicology studies to develop analytical methods for its detection and to assess the ecotoxicity of thiobis-phenolic compounds.[6]

-

Mechanistic Studies of Oxidative Stress: In cellular biology, the balance between antioxidant and pro-oxidant effects can be complex. Some studies on related phenolic antioxidants like BHT have shown that under certain conditions, they may exhibit pro-oxidative behavior, for instance by reducing metal ions or interacting with other molecules to generate reactive oxygen species.[9] α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) serves as an excellent tool compound for investigating these dual-nature phenomena in various biological and chemical systems.

Safety, Handling, and Toxicology Profile

Responsible handling of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) is essential. The following information is derived from available Safety Data Sheets (SDS) and should be strictly followed.

GHS Hazard Classification:

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [3] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [3] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single) | H335: May cause respiratory irritation | [3] |

| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects. | [5][10] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[5][11]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid the formation of dust.[5][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, bases, acid chlorides, and copper.[5]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[11]

Conclusion

α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) is a scientifically significant molecule whose utility extends beyond its primary industrial applications. Its sophisticated dual-action mechanism, combining radical scavenging and hydroperoxide decomposition, provides a robust defense against oxidative degradation. For researchers and drug development professionals, it represents a highly effective tool for stabilizing formulations, a reference standard for toxicological evaluation, and a model compound for exploring the intricate chemistry of antioxidants. Adherence to strict safety protocols is paramount to ensure its responsible and effective use in advancing scientific discovery.

References

- Cheméo. (n.d.). Phenol, 4,4'-[thiobis(methylene)]bis[2,6-bis(1,1... Retrieved from https://www.chemeo.com/cid/79-883-5/alpha-alpha-thiobis-2-6-di-tert-butyl-p-cresol

-

SIELC Technologies. (2018, May 16). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). Retrieved from [Link]

-

LookChem. (n.d.). CAS 1620-93-5: 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol]. Retrieved from [Link]

-

Tiiips. (n.d.). 2,6-di-tert-butyl-p-cresol. Retrieved from [Link]

-

Hanada, H. (2012). Phenolic antioxidant 2,6-di-tert-butyl-p-cresol (vitamin E synthetic analogue) does not inhibit 1,1'-dimetyl-4,4'-bipyridium dichloride (paraquat)-induced structural chromosomal damage in cultured leukocytes of the dark-spotted-frog Pelophylax (Rana) nigromaculatus. Hereditas, 149(4-6), 139–144. Retrieved from [Link]

-

Tiiips. (2024, October 6). 2,6-di-tert-butyl-p-cresol - Descrizione. Retrieved from [Link]

- Google Patents. (n.d.). Process for pressing preparation of 2,6-di-tert-butyl-p-cresol.

Sources

- 1. CAS 1620-93-5: 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-di… [cymitquimica.com]

- 2. alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) | SIELC Technologies [sielc.com]

- 3. BIS(3,5-DI-T-BUTYL-4-HYDROXYBENZYL) SULFIDE | 1620-93-5 [chemicalbook.com]

- 4. eChemPortal - Home [echemportal.org]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]

- 8. 2,6-di-tert-butyl-p-cresol [tiiips.com]

- 9. Phenolic antioxidant 2,6-di-tert-butyl-p-cresol (vitamin E synthetic analogue) does not inhibit 1,1'-dimetyl-4,4'-bipyridium dichloride (paraquat)-induced structural chromosomal damage in cultured leukocytes of the dark-spotted-frog Pelophylax (Rana) nigromaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Spectral Analysis of Thiobisphenolic Antioxidants

Foreword: The Analytical Imperative for Hindered Phenolic Antioxidants

Alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) and its structural isomers, broadly classified as thiobisphenols, are a cornerstone of industrial antioxidant packages. They are indispensable in stabilizing polymers, lubricants, and elastomers against thermo-oxidative degradation.[1][2] Their efficacy stems from the sterically hindered phenolic hydroxyl group, which acts as a potent radical scavenger, a mechanism enhanced by the electronic properties of the thioether bridge.[2][3] For researchers in materials science and drug development, the precise structural confirmation and purity assessment of these compounds are not merely academic exercises; they are critical for ensuring material integrity, predicting performance, and meeting regulatory standards.

This technical guide provides an in-depth, multi-technique spectroscopic protocol for the characterization of this class of molecules. While the nomenclature can vary, we will focus our analysis on a representative and widely documented compound, 4,4'-Thiobis(6-tert-butyl-m-cresol) (CAS 96-69-5), as the analytical principles are directly transferable to its isomers.[1][4] We will move beyond rote procedural lists, delving into the causal reasoning behind analytical choices to equip the modern scientist with a robust, self-validating framework for spectral analysis.

Molecular Architecture and its Spectroscopic Signature

The antioxidant function of a thiobisphenol is intrinsically linked to its structure. Understanding this architecture is paramount to interpreting its spectral output. The key features are:

-

Sterically Hindered Phenolic Groups: Two phenolic hydroxyl (-OH) groups are flanked by bulky tert-butyl groups. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing secondary reactions and prolonging antioxidant activity.[2][5] The -OH group is a primary reporter in both NMR and IR spectroscopy.

-

Thioether Bridge (-S-): The sulfur bridge links the two phenolic rings. Its electronegativity and position influence the electronic environment of the aromatic rings, which is detectable by NMR and UV-Vis spectroscopy.

-

Substituted Aromatic Rings: The pattern of substitution dictates the signals observed in the aromatic region of NMR spectra and the fingerprint region of IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For thiobisphenols, both ¹H and ¹³C NMR provide a detailed map of the molecular skeleton.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative count of protons in distinct electronic environments.

-

Phenolic Hydroxyl (-OH): Typically appears as a broad singlet. Its chemical shift is concentration-dependent and sensitive to the choice of solvent due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may appear around 5.0-7.0 ppm.

-

Aromatic Protons (Ar-H): The two non-equivalent aromatic protons on each ring will appear as singlets (or narrow doublets with small meta-coupling, often unresolved) in the 6.8-7.5 ppm region. The electron-donating effects of the hydroxyl, methyl, and tert-butyl groups, and the thioether linkage, dictate their precise shifts.

-

Methyl Protons (-CH₃): The protons of the two methyl groups attached to the aromatic rings are chemically equivalent and will appear as a sharp singlet, typically around 2.2-2.4 ppm.

-

Tert-Butyl Protons (-C(CH₃)₃): The 18 protons of the two equivalent tert-butyl groups give rise to a strong, sharp singlet, usually in the upfield region of 1.3-1.5 ppm, due to the shielding effect of the sp³-hybridized carbon.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework. Due to the molecule's symmetry, the number of signals is half the total number of carbon atoms.

-

Aromatic Carbons: Expect six distinct signals between ~115-155 ppm. The carbon bearing the -OH group (C-OH) will be the most downfield, followed by the carbon attached to the sulfur (C-S). The unsubstituted aromatic carbons (C-H) will appear in the middle of this range.

-

Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 34-36 ppm, while the methyl carbons of the group are highly shielded, appearing around 30-32 ppm.

-

Methyl Carbon: The aromatic methyl carbon signal is expected around 20-22 ppm.

Protocol 1: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is strategic as it is a common solvent that solubilizes the compound well and has a well-defined residual peak at 7.26 ppm for reference.

-

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. Higher fields provide better signal dispersion, which is crucial for resolving closely spaced aromatic signals.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and the long relaxation times of quaternary carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm). Integrate the ¹H signals to confirm the proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

O-H Stretch: A prominent, broad band appears around 3400-3650 cm⁻¹ . The broadening is due to intermolecular hydrogen bonding. In sterically hindered phenols, a sharper, free -OH band may also be visible around 3600-3650 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching from the tert-butyl and methyl groups is observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ). Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹.

-

C=C Aromatic Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

-

C-O Stretch: The phenolic C-O stretching vibration is found in the 1150-1250 cm⁻¹ range.

-

C-S Stretch: The thioether C-S stretch is a weak band, often difficult to assign definitively, appearing in the fingerprint region around 600-800 cm⁻¹ .

Protocol 2: FT-IR Analysis

-

Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact by applying pressure with the built-in clamp.

-

Background Collection: Before running the sample, collect a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract atmospheric CO₂ and H₂O signals.

-

Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically background-corrected. Identify and label the major absorption bands corresponding to the key functional groups.[6][7][8]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a structural fingerprint. Electron Ionization (GC-MS) is a common method for this type of molecule.[9]

-

Molecular Ion (M⁺•): The molecular weight of C₂₂H₃₀O₂S is 358.54 g/mol .[4] A strong molecular ion peak is expected at m/z 358 . The presence of the M+1 peak, due to the natural abundance of ¹³C, and the M+2 peak, due to the ³⁴S isotope (~4.2% abundance), helps confirm the elemental composition.

-

Key Fragmentation: The primary fragmentation pathway involves the loss of a methyl group from a tert-butyl moiety to form a stable carbocation.

-

m/z 343: [M - CH₃]⁺. This is often a very prominent peak.

-

m/z 301: [M - C(CH₃)₃]⁺. Loss of a full tert-butyl group.

-

Further fragmentation can involve cleavage of the C-S bond.

-

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The purpose of the GC is to separate the analyte from any impurities before it enters the mass spectrometer. Use a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure elution.

-

MS Detection: Use a standard electron ionization (EI) source at 70 eV. This high energy ensures reproducible fragmentation patterns, allowing for library matching.[10]

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and compare the observed fragmentation pattern with expected pathways and library data from sources like NIST.[9]

Data Integration: A Holistic Approach to Confirmation

No single technique provides the complete picture. The true power of spectral analysis lies in the integration of data from multiple, orthogonal techniques.

Summary of Expected Spectral Data

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Chemical Shifts (ppm) | ~7.2 (s), ~7.0 (s), ~5.5 (s), ~2.3 (s), ~1.4 (s) | Distinct electronic environments for Ar-H, OH, CH₃, and t-Bu protons. |

| Integration | 2H : 2H : 2H : 6H : 18H | Confirms the relative number of protons in each environment. | |

| ¹³C NMR | Signal Count | 11 signals | Molecular symmetry reduces the number of unique carbon environments. |

| Chemical Shifts (ppm) | ~150-155 (C-O), ~115-145 (Ar-C), ~34 (tBu-Cq), ~30 (tBu-CH₃), ~21 (Ar-CH₃) | Characteristic ranges for different carbon types. | |

| FT-IR | Wavenumbers (cm⁻¹) | ~3600 (broad, O-H), ~2960 (C-H), ~1480 (C=C) | Key vibrational modes of principal functional groups. |

| MS | m/z Values | 358 (M⁺•), 343 ([M-CH₃]⁺) | Confirms molecular weight and characteristic fragmentation.[9] |

By synthesizing these data points, a scientist can confidently confirm the identity, structure, and purity of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) and its related isomers, ensuring the quality and reliability of materials crucial to modern industry.

References

-

PubChem. (n.d.). 4,4'-Thiobis(2-tert-butyl-6-methylphenol). National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-THIOBIS[6-tert-BUTYL-m-CRESOL] - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Santonox. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

mzCloud. (2018). 4 4 Thiobis 6 tert butyl m cresol. Retrieved from [Link]

- Google Patents. (1973). US3718699A - Process of preparing 4,4'-dithiobis(2,6-di-t-butylphenol).

- Jakab, G., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports.

-

PubMed. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

- NIST. (n.d.). Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C96662

-

SpectraBase. (n.d.). 4-tert-Butylthiophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-THIOBIS[6-tert-BUTYL-m-CRESOL] - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

- NIST. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821

-

NIH. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. National Library of Medicine. Retrieved from [Link]

-

SIELC Technologies. (2018). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Thiobis(4-methyl-6-tert-butylphenol). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Santonox. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). SYNTHESIS, CHEMICAL AND BIOLOGICAL PROPERTIES OF ANTIOXIDANT 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL). Retrieved from [Link]

-

Unibo. (2023). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2'-THIOBIS(6-tert-BUTYL-p-CRESOL) - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Retrieved from [Link]

Sources

- 1. 96-69-5 | CAS DataBase [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Santonox [webbook.nist.gov]

- 5. cris.unibo.it [cris.unibo.it]

- 6. 4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Thiobis(6-tert-butyl-m-cresol)(96-69-5) IR2 spectrum [chemicalbook.com]

- 8. 4,4'-Thiobis(2-methyl-6-tert-butylphenol)(96-66-2) IR Spectrum [m.chemicalbook.com]

- 9. Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-6-methyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermal Stability of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of the sterically hindered phenolic antioxidant, alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). As a critical stabilizer in various organic materials, its performance under thermal stress is paramount to ensuring product longevity and integrity. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of its thermal decomposition profile. The guide details anticipated degradation pathways, provides robust experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and presents a framework for interpreting the resulting data. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally analogous compounds to provide a scientifically grounded predictive analysis.

Introduction: The Role of Sterically Hindered Thiobisphenols in Material Stabilization

Alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol), a member of the thiobisphenol family, is a highly effective, non-discoloring antioxidant. Its molecular architecture, featuring two bulky tert-butyl groups flanking a hydroxyl group on each phenol ring, creates significant steric hindrance. This structural feature is pivotal to its function, as it enhances the stability of the resulting phenoxy radical formed during the interception of free radicals, thereby terminating oxidative chain reactions.[1] The thioether bridge connecting the two phenolic moieties introduces a secondary antioxidant mechanism, capable of decomposing hydroperoxides into non-radical species.[2]

This dual-functionality makes alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) an indispensable additive in a wide array of polymers, elastomers, synthetic lubricants, and other organic materials that are susceptible to thermal and oxidative degradation during processing and end-use.[3] Understanding its thermal stability is therefore not merely an academic exercise but a critical aspect of material science and formulation development, directly impacting the operational lifetime and safety of countless consumer and industrial products.

Predicted Thermal Decomposition Profile

The thermal degradation of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) is anticipated to be a multi-stage process, dictated by the bond dissociation energies of its constituent parts. The decomposition pathway can be logically inferred from the thermal behavior of structurally similar compounds, such as Butylated Hydroxytoluene (BHT) and other hindered phenols.[4]

Stage 1: Initial Degradation and Cleavage of tert-Butyl Groups

The initial phase of thermal decomposition is expected to involve the homolytic cleavage of the C-C bonds of the tert-butyl groups. This is due to the relative instability of these bonds compared to the aromatic C-C and C-O bonds. This degradation step, likely occurring at temperatures between 250°C and 400°C, would result in the formation of isobutylene gas and a phenoxy radical.[5] The loss of the bulky tert-butyl groups reduces the steric hindrance around the hydroxyl group, which can influence the subsequent degradation steps.

Stage 2: Scission of the Thioether Bridge and Phenolic Backbone

Following the initial loss of the tert-butyl groups, at higher temperatures (likely above 400°C), the scission of the thioether bridge and the degradation of the phenolic backbone are expected to occur. The C-S bonds in the thioether linkage are generally more susceptible to thermal cleavage than the C-C bonds of the aromatic ring. This stage would lead to the formation of a complex mixture of smaller phenolic compounds, sulfur-containing volatiles (such as hydrogen sulfide or mercaptans), and char residue. The precise composition of these degradation products is dependent on the atmosphere (inert or oxidative) and the heating rate.

Quantitative Thermal Analysis: A Predictive Approach

In the absence of direct experimental data for alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol), the following quantitative data is a predictive summary based on the thermal analysis of the closely related antioxidant, 4,4'-bis(2,6-di-tert-butylphenol).[6][7] This provides a valuable, scientifically-grounded baseline for researchers.

Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Description |

| Onset of Decomposition (Tonset) | ~ 250 - 280 °C | The temperature at which significant weight loss begins, corresponding to the initial cleavage of the tert-butyl groups. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 350 - 400 °C | The temperature at which the rate of weight loss is highest, likely associated with the rapid degradation of the phenolic structures. |

| Final Residue @ 800°C (in N2) | ~ 10 - 20 % | The amount of non-volatile char remaining at high temperatures under an inert atmosphere. |

Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | ~ 130 - 150 °C | The temperature at which the compound transitions from a solid to a liquid state. |

| Decomposition Exotherm | > 250 °C | A broad exothermic peak corresponding to the energy released during the decomposition reactions. |

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol), a systematic approach employing TGA, DSC, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To quantify the weight loss of the compound as a function of temperature, thereby determining its decomposition temperatures and char yield.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample weight as a function of temperature. The first derivative of the weight loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify the thermal nature (endothermic or exothermic) of decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) into a hermetically sealed aluminum DSC pan.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Heat the sample from ambient temperature to a temperature above its predicted decomposition onset (e.g., 400°C) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Record the heat flow to the sample relative to an empty reference pan as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) into a pyrolysis tube.

-

Pyrolysis: Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system. Perform staged pyrolysis at different temperatures corresponding to the decomposition stages identified by TGA (e.g., 300°C and 450°C).

-

Separation and Detection: The volatile pyrolysis products are separated by the GC column and subsequently identified by the mass spectrometer.

-

Data Analysis: Analyze the mass spectra of the eluted compounds to identify the thermal decomposition products by comparing them to spectral libraries.

Conclusion

While a definitive thermal decomposition profile for alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) awaits dedicated experimental investigation, a robust predictive framework can be established based on the well-understood behavior of structurally analogous hindered phenols and thiobisphenols. The anticipated multi-stage decomposition, initiated by the cleavage of the sterically hindering tert-butyl groups followed by the degradation of the thioether bridge and phenolic backbone, provides a solid foundation for predicting its thermal stability. The experimental protocols detailed in this guide offer a comprehensive methodology for the empirical validation of these predictions. For professionals in material science and drug development, a thorough understanding of these principles and techniques is essential for the judicious selection and application of this important antioxidant, ensuring the thermal robustness of their formulations.

References

- BenchChem. (2025). In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol. BenchChem.

- Chan, S., & Chambers, E. (2019). Sensory Shelf Life Estimation of Novel Fortified Blended Foods Under Accelerated and Real‐Time Storage Conditions. Journal of Food Science, 84(9), 2638-2645.

- Coifield, T. H. (1962). U.S. Patent No. 3,057,926. Washington, DC: U.S.

- Echemi. (2022). 2,2'-Thiobis(6-tert-butyl-p-cresol). Echemi.

- Hamama, A. A., & Nawar, W. W. (1991). Thermal decomposition of some phenolic antioxidants. Journal of Agricultural and Food Chemistry, 39(6), 1063–1066.

- Kuck, L. S., & Noreña, C. P. Z. (2019). Application of gum Arabic, β-cyclodextrin, and hydroxypropyl-β-cyclodextrin to microencapsulation by molecular inclusion of grape skin extract (Vitis labrusca var. Isabel).

- Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. Russian Journal of Applied Chemistry, 88(5), 835-841.

- Shakun, V. A., Nesterova, T. N., & Naumkin, P. V. (2019). Thermal Stability Study of 4-tert-Butylphenol. Petroleum Chemistry, 59(1), 120-127.

- SIELC Technologies. (2018). alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol). SIELC Technologies.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- Tran, T. T. A., & Nguyen, H. V. H. (2018). Effects of Spray-Drying Temperatures and Carriers on Physical and Antioxidant Properties of Lemongrass Leaf Extract Powder. Beverages, 4(4), 84.

- Viglianisi, C., Menichetti, S., Morelli, P., Baschieri, A., & Amorati, R. (2018). From catechol‐tocopherol to catechol‐hydroquinone polyphenolic antioxidant hybrids.

- Xu, X., Bi, Y., Wang, H., Li, J., & Xu, Z. (2019). Transformation of TBHQ in Lard and Soybean Oils During Room Temperature Storage. European Journal of Lipid Science and Technology, 121(8).

- Ye, Q., Meng, X., & Jiang, L. (2019). Identification and assessment of residual levels of the main oxidation product of tert-butylhydroquinone in frying oils after heating and its cytotoxicity to RAW 264.7 cells. Food Chemistry, 274, 18-25.

- Cheetangdee, N. (2019). Rice Phenolics: Extraction, Characterization, and Utilization in Foods. In Rice Bran and Rice Bran Oil.

- BenchChem. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol). BenchChem.

- ChemicalBook. (n.d.). 2,2'-Thiobis(6-tert-butyl-p-cresol). ChemicalBook.

- Google Patents. (n.d.). Use of 2,6-di-tert.-butyl-p-cresol for increasing the storage stability of biodiesel.

- MDPI. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI.

- National Center for Biotechnology Information. (n.d.). 4,4'-Thiobis(2-tert-butyl-6-methylphenol). PubChem.

- ResearchGate. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene.

- Semantic Scholar. (n.d.).

- Zhang, Y., et al. (2020). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Journal of Thermal Analysis and Calorimetry, 141(1), 249-257.

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"solubility of alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) in organic solvents"

An In-Depth Technical Guide to the Solubility of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol) in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

The solubility of an active pharmaceutical ingredient (API) or a critical excipient is a cornerstone of drug development and formulation science. It dictates the bioavailability, manufacturability, and ultimately, the therapeutic efficacy of a drug product. This guide provides a comprehensive technical overview of the solubility characteristics of α,α'-Thiobis(2,6-di-tert-butyl-p-cresol), a sterically hindered phenolic compound with significant interest in various industrial applications, including its potential as an antioxidant in pharmaceutical formulations.